[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride
Description
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Properties
IUPAC Name |
[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S.ClH/c6-5(7,8)3-2-11-4(1-9)10-3;/h2H,1,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHSHSUYVNENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride, known by its CAS number 349-49-5, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
The molecular formula of this compound is with a molecular weight of 168.14 g/mol. The compound exhibits high solubility in various solvents and has been characterized by its unique trifluoromethyl group which may enhance its biological activity.
Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₄H₃F₃N₂S |
| Molecular Weight | 168.14 g/mol |
| Solubility | 1.19 mg/ml |
| Log S (ESOL) | -2.15 |
| Bioavailability Score | 0.55 |
| Toxicity | Harmful if swallowed (H302) |
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Properties
Recent studies indicate that thiazole compounds can induce apoptosis in cancer cells. A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed promising results with IC50 values less than those of established chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 | 1.61 ± 0.92 | Doxorubicin | 2.00 ± 0.10 |
| A549 | 1.98 ± 1.22 | Doxorubicin | 2.50 ± 0.15 |
The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group plays a crucial role in enhancing the cytotoxicity of the compound by increasing its lipophilicity and ability to penetrate cell membranes.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key cellular pathways involved in proliferation and survival. For instance, it has been shown to inhibit the Bcl-2 protein family, which is critical in regulating apoptosis.
Case Studies
A comprehensive study published in a peer-reviewed journal examined the effects of thiazole derivatives on drug-resistant cancer cells. The results indicated that this compound could overcome resistance mechanisms associated with P-glycoprotein (P-gp), a common efflux transporter in cancer cells.
Key Findings from Case Studies
- Inhibition of P-gp : The compound was found to interact directly with P-gp, enhancing the intracellular accumulation of chemotherapeutic agents.
- Reduced Tumor Volume : In vivo studies demonstrated significant reduction in tumor volumes in mice treated with the compound compared to control groups.
- Side Effects : Notably, no severe side effects were reported during these studies, indicating a favorable safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
